Jak2/flt3-IN-1 (tfa)

Description

The Role of Kinase Dysregulation in Acute Myeloid Leukemia (AML) and Myeloproliferative Neoplasms (MPNs)

AML is a heterogeneous clonal disorder characterized by the accumulation of immature myeloid blasts in the bone marrow and peripheral blood, leading to impaired normal hematopoiesis. MPNs are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid lineages in the peripheral blood, often progressing to myelofibrosis or transforming into AML frontiersin.orgthejh.org.

Dysregulated kinase activity is a significant contributor to the pathogenesis of both AML and MPNs. In MPNs, activating mutations in Janus kinase 2 (JAK2), particularly the JAK2 V617F point mutation, are the main drivers, found in a large percentage of patients frontiersin.orgthejh.orgthejh.orgnih.govhtct.com.brnih.govaacrjournals.org. This mutation leads to constitutive activation of the JAK/STAT signaling pathway, promoting excessive proliferation and dysregulation of hematopoiesis thejh.orgnih.govhtct.com.br.

In AML, various genetic alterations contribute to leukemogenesis, with mutations in the FMS-like Tyrosine Kinase 3 (FLT3) gene being among the most frequent xiahepublishing.comnih.govfrontiersin.orgresearchgate.netinvivoscribe.com. These mutations result in constitutive activation of FLT3 signaling, driving the proliferation and survival of leukemic blasts and impairing their differentiation xiahepublishing.comnih.govfrontiersin.orgresearchgate.netashpublications.org. The presence of FLT3 mutations, particularly internal tandem duplications (ITDs), is associated with a poor prognosis in AML xiahepublishing.comnih.govfrontiersin.orgresearchgate.netinvivoscribe.com.

The interplay between different signaling pathways and the frequent co-occurrence of mutations in kinases and other regulatory genes contribute to the complex molecular landscape of these diseases frontiersin.orgthejh.orgfrontiersin.org.

Rationale for Targeting Multiple Oncogenic Kinases: Synergism and Resistance Overcoming

Targeting single oncogenic kinases with specific inhibitors has shown clinical benefit in various cancers, including hematologic malignancies. However, resistance to single-agent targeted therapy is a common challenge, often arising from the activation of alternative signaling pathways, feedback loops, or the emergence of secondary mutations aacrjournals.orgmdpi.commdpi.comacs.orgnih.gov.

The rationale for targeting multiple oncogenic kinases simultaneously stems from the interconnected nature of intracellular signaling networks. Cancer cells often rely on multiple pathways for survival and proliferation. Inhibiting only one pathway may lead to compensatory activation of parallel or downstream pathways, limiting the efficacy of the treatment mdpi.comacs.orgnih.gov.

Targeting multiple kinases involved in the same or compensatory pathways can offer several advantages:

Given the critical roles of both JAK2 and FLT3 in the pathogenesis of AML and MPNs, and the frequent dysregulation of their downstream pathways (such as PI3K/AKT/mTOR, RAS/MAPK/ERK, and STAT), simultaneously targeting both kinases presents a compelling therapeutic strategy to potentially enhance efficacy and mitigate resistance.

Overview of FLT3 and JAK2 Signaling Pathways in Hematopoietic Cell Biology and Pathology

Both FLT3 and JAK2 are receptor or non-receptor tyrosine kinases that play crucial roles in the regulation of hematopoietic cell development, proliferation, and survival. Their aberrant activation contributes significantly to the development and progression of AML and MPNs.

JAK2 is a non-receptor tyrosine kinase that is essential for signaling mediated by cytokine receptors that lack intrinsic catalytic activity nih.govhtct.com.br. Upon cytokine binding, JAKs are activated and phosphorylate tyrosine residues on the receptor and JAKs themselves, creating docking sites for STAT proteins nih.govhtct.com.br. This leads to the phosphorylation, dimerization, and nuclear translocation of STATs, which then regulate gene expression nih.govhtct.com.br. The JAK/STAT pathway is critical for normal hematopoiesis, and activating mutations in JAK2, such as V617F, lead to constitutive activation of this pathway, driving the myeloproliferation seen in MPNs frontiersin.orgthejh.orgthejh.orgnih.govhtct.com.br. JAK2 activation also impacts other pathways, including MAPK and PI3K/Akt/mTOR nih.govhtct.com.br.

FLT3 is a receptor tyrosine kinase primarily expressed on hematopoietic progenitor cells ashpublications.orgphysiology.orgmdpi.comqiagen.comwikipedia.org. It is critical for the normal development of hematopoietic stem and progenitor cells ashpublications.orgphysiology.orgmdpi.comqiagen.comwikipedia.org.

FMS-like Tyrosine Kinase 3 (FLT3): Structure, Physiological Function, and Oncogenic Activation

FLT3, also known as CD135 or FLK2, belongs to the class III receptor tyrosine kinase family, which also includes c-KIT, c-FMS, and PDGF receptors researchgate.netqiagen.comwikipedia.orgnih.govatlasgeneticsoncology.orgresearchgate.net. The FLT3 receptor consists of an extracellular domain containing five immunoglobulin-like domains, a transmembrane domain, a juxtamembrane (JM) domain, and an intracellular tyrosine kinase domain that is interrupted by a kinase insert region, splitting it into two lobes (TKD1 and TKD2) qiagen.comwikipedia.orgnih.govatlasgeneticsoncology.orgresearchgate.net.

FLT3 is primarily expressed in CD34+ hematopoietic progenitor cells and is important for their survival, proliferation, and differentiation ashpublications.orgphysiology.orgmdpi.comqiagen.comwikipedia.orgatlasgeneticsoncology.orgresearchgate.net.

FLT3 Receptor Autophosphorylation and Ligand-Dependent Activation

Under physiological conditions, the FLT3 receptor is activated by binding to its ligand, FLT3 ligand (FL) xiahepublishing.comnih.govfrontiersin.orgresearchgate.netphysiology.orgmdpi.comqiagen.comnih.govatlasgeneticsoncology.orgresearchgate.netresearchgate.netreactome.orgashpublications.orgresearchgate.netashpublications.orgaacrjournals.org. FLT3 ligand is expressed by bone marrow stromal cells and other cells ashpublications.orgatlasgeneticsoncology.org. Ligand binding induces dimerization of the FLT3 receptor, which in turn leads to autophosphorylation of specific tyrosine residues within the intracellular domain xiahepublishing.comnih.govfrontiersin.orgresearchgate.netphysiology.orgmdpi.comqiagen.comnih.govatlasgeneticsoncology.orgresearchgate.netresearchgate.netreactome.orgresearchgate.netashpublications.orgaacrjournals.org. This autophosphorylation is a critical step that activates the intrinsic tyrosine kinase activity of the receptor xiahepublishing.comnih.govfrontiersin.orgresearchgate.netphysiology.orgmdpi.comqiagen.comnih.govatlasgeneticsoncology.orgresearchgate.netresearchgate.netreactome.orgresearchgate.netashpublications.orgaacrjournals.org. The phosphorylated tyrosine residues then serve as docking sites for various intracellular signaling molecules, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation physiology.orgmdpi.comqiagen.comnih.govatlasgeneticsoncology.orgreactome.orgashpublications.orgashpublications.orgaacrjournals.org.

Constitutive Activation Mechanisms in Malignancy: Internal Tandem Duplications (ITD) and Tyrosine Kinase Domain (TKD) Point Mutations

In AML, the FLT3 receptor is frequently overexpressed on blast cells frontiersin.orgqiagen.comashpublications.org. Furthermore, activating mutations in the FLT3 gene are the most common genetic alterations observed in AML patients, occurring in approximately one-third of newly diagnosed cases xiahepublishing.comnih.govfrontiersin.orgresearchgate.netinvivoscribe.com. These mutations lead to constitutive, ligand-independent activation of the FLT3 kinase, contributing significantly to leukemogenesis xiahepublishing.comnih.govfrontiersin.orgresearchgate.netinvivoscribe.comashpublications.orgnih.govresearchgate.netashpublications.orgnih.gov.

The two major types of activating FLT3 mutations are:

Both ITD and TKD mutations lead to persistent phosphorylation of the FLT3 receptor and dysregulation of downstream signaling pathways, promoting the uncontrolled proliferation and survival of leukemic cells xiahepublishing.comnih.govfrontiersin.orgresearchgate.netnih.govnih.govatlasgeneticsoncology.orgresearchgate.netreactome.orgashpublications.orgashpublications.orgaacrjournals.orgnih.govmdpi.comresearchgate.netmedchemexpress.com.

| FLT3 Mutation Type | Location (Exon) | Mechanism of Activation | Approximate Frequency in AML | Prognostic Impact (vs. WT) |

|---|---|---|---|---|

| ITD | 14-15 | Disrupts JM autoinhibition | ~25% | Poor |

| TKD | 16-20 | Stabilizes active kinase conformation | ~7-10% | Less clear, potentially poor |

Downstream Signaling Cascade Activation by Mutated FLT3: PI3K/AKT/mTOR, RAS/MAPK/ERK, and JAK/STAT Pathways

Constitutively activated FLT3, particularly due to ITD or TKD mutations, leads to the aberrant activation of several key intracellular signaling pathways that are critical for cell growth, survival, and proliferation xiahepublishing.comnih.govfrontiersin.orgresearchgate.netnih.govatlasgeneticsoncology.orgresearchgate.netreactome.orgashpublications.orgashpublications.orgaacrjournals.orgnih.govmdpi.comresearchgate.netmedchemexpress.comnih.gov. The major downstream pathways activated by mutated FLT3 include:

The constitutive activation of these multiple downstream pathways by mutated FLT3 contributes significantly to the aggressive phenotype of FLT3-mutated AML, characterized by rapid proliferation and resistance to apoptosis xiahepublishing.comnih.govfrontiersin.orgresearchgate.net.

Dual Kinase Inhibition in Hematologic Malignancies

Hematologic malignancies are cancers that affect the blood, bone marrow, and lymph nodes. These diseases often involve the dysregulation of signaling pathways critical for cell growth, survival, and differentiation. Kinases, enzymes that catalyze the phosphorylation of proteins, play a pivotal role in these pathways. In many hematologic cancers, specific kinases become hyperactive due to mutations or other alterations, driving uncontrolled cell proliferation and survival. mdpi.comresearchgate.net

Targeting these aberrant kinases with inhibitors has emerged as a successful therapeutic strategy in hematologic malignancies, exemplified by the use of imatinib (B729) in Philadelphia chromosome-positive leukemia. mdpi.comnih.gov However, resistance to single-target kinase inhibitors can develop, leading to disease relapse. mdpi.comnih.gov This has spurred interest in developing agents that can simultaneously inhibit multiple kinases involved in cancer pathogenesis. mdpi.comresearchgate.netnih.gov Dual kinase inhibitors, such as Jak2/flt3-IN-1 (tfa), are being explored as a potential approach to overcome resistance and achieve more durable responses by targeting multiple nodes within the complex signaling networks that drive these diseases. mdpi.comnih.govmdpi.com This strategy aims to enhance therapeutic efficacy and potentially reduce the likelihood of resistance development. mdpi.comnih.gov

Janus Kinase 2 (JAK2): Role in Hematopoiesis and Pathogenic Activation

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in mediating signals from a variety of cytokine receptors. medchemexpress.comgenecards.org These signals are essential for normal hematopoiesis, the process by which all blood cells are formed. um-surabaya.ac.idfrontiersin.orgplos.org JAK2 is ubiquitously expressed in various animal tissues, including hematopoietic organs. plos.org

Canonical JAK/STAT Pathway Function

The canonical JAK/STAT signaling pathway is a fundamental mechanism by which extracellular signals, such as cytokines and growth factors, are transmitted to the cell nucleus to regulate gene expression. wikipedia.orgcusabio.comqiagen.comdovepress.com This pathway is critical for numerous cellular processes, including immunity, cell division, differentiation, and apoptosis. wikipedia.orgcusabio.comqiagen.comdovepress.comnih.gov

The process begins with the binding of a ligand (e.g., a cytokine) to its corresponding transmembrane receptor, leading to receptor dimerization and conformational changes. qiagen.comdovepress.comresearchgate.net JAK kinases, which are noncovalently associated with these receptors, become activated. qiagen.comdovepress.com Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. medchemexpress.comqiagen.comdovepress.comresearchgate.net Upon binding to the phosphorylated receptor sites via their SH2 domains, STAT proteins are themselves phosphorylated by JAKs. medchemexpress.comwikipedia.orgqiagen.com Phosphorylated STATs then detach from the receptor, dimerize, and translocate to the nucleus. medchemexpress.comqiagen.comresearchgate.net In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription and ultimately influencing cellular responses. medchemexpress.comwikipedia.orgqiagen.comresearchgate.net

The JAK/STAT pathway is a central communication node activated by various signaling molecules, including hormones, interferons, interleukins, and colony-stimulating factors. qiagen.comdovepress.com In mammals, there are four JAKs (JAK1, JAK2, JAK3, and TYK2) and seven STATs (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6), each contributing to the diverse biological effects mediated by this pathway. medchemexpress.comqiagen.com The JAK/STAT pathway plays a prominent role in mediating signal transduction for many cytokines and is particularly important in cells of the immune system and in blood formation. medchemexpress.comwikipedia.orgcusabio.com

Mutational Activation of JAK2 (e.g., JAK2V617F) in Myeloproliferative Disorders

Dysregulation of the JAK/STAT pathway, often due to activating mutations in JAK kinases, is frequently implicated in the pathogenesis of various diseases, including hematologic malignancies. medchemexpress.comnih.govnih.govfrontiersin.orgnih.gov A key example is the somatic activating mutation JAK2V617F, which is a common driver mutation in BCR-ABL1-negative myeloproliferative neoplasms (MPNs). um-surabaya.ac.idnih.govmpn-hub.comnih.govspandidos-publications.comnih.govatlasgeneticsoncology.orghaematologica.orgbloodresearch.or.krmayocliniclabs.com

The JAK2V617F mutation involves a substitution of phenylalanine for valine at position 617 in the JAK2 protein. spandidos-publications.comhaematologica.org This mutation is located in the pseudokinase domain (JH2) of JAK2 and disrupts its auto-inhibitory function, leading to constitutive activation of the kinase activity. nih.gov This persistent activation of JAK2 drives uncontrolled cell proliferation, differentiation, and survival, primarily affecting the myelo-erythroid lineages. nih.govmpn-hub.comnih.govnih.govbloodresearch.or.kr

The JAK2V617F mutation is present in a significant majority of patients with classical MPNs: nearly 100% of patients with polycythemia vera (PV) and approximately 50-60% of patients with essential thrombocythemia (ET) and primary myelofibrosis (PMF). um-surabaya.ac.idnih.govnih.govspandidos-publications.comatlasgeneticsoncology.orgmayocliniclabs.com It can also occur, albeit less frequently, in other myeloid neoplasms. spandidos-publications.combloodresearch.or.krmayocliniclabs.com The presence of the JAK2V617F mutation is a significant diagnostic marker for MPNs and has been incorporated into diagnostic criteria. um-surabaya.ac.idspandidos-publications.commayocliniclabs.com

The constitutively active JAK2V617F leads to persistent activation of downstream signaling pathways, most notably the JAK/STAT pathway, but also other pathways such as PI3K/AKT/mTOR and MAPK. mpn-hub.comatlasgeneticsoncology.org This aberrant signaling contributes to the characteristic overproduction of blood cells seen in MPNs. nih.govnih.govnih.gov The JAK2V617F mutation occurs in hematopoietic stem cells and confers proliferative and survival advantages to hematopoietic precursors. spandidos-publications.comnih.gov Studies in mouse models have shown that expression of JAK2V617F can induce MPN-like diseases. nih.govnih.gov

While JAK2V617F is the most prevalent activating mutation, other activating mutations in JAK2, particularly in exon 12, have also been identified in MPN patients who are negative for JAK2V617F, further highlighting the importance of JAK2 activation in the pathogenesis of these disorders. nih.govatlasgeneticsoncology.org

Data Table: Prevalence of JAK2V617F Mutation in Classical MPNs

| MPN Subtype | Approximate Prevalence of JAK2V617F Mutation |

| Polycythemia Vera (PV) | ~95-100% nih.govnih.govspandidos-publications.comatlasgeneticsoncology.orgmayocliniclabs.com |

| Essential Thrombocythemia (ET) | ~50-60% nih.govnih.govatlasgeneticsoncology.orgmayocliniclabs.com |

| Primary Myelofibrosis (PMF) | ~50-60% nih.govnih.govatlasgeneticsoncology.orgmayocliniclabs.com |

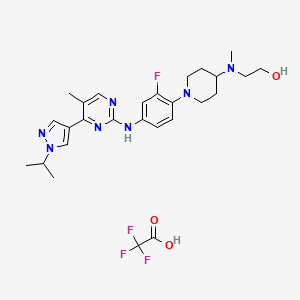

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34FN7O.C2HF3O2/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34;3-2(4,5)1(6)7/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIIAEPAIQXSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F4N7O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Jak2/flt3 in 1 Tfa : a Preclinical Dual Jak2/flt3 Inhibitor

Compound Identification and Nomenclature (Jak2/flt3-IN-1 (tfa) / Flonoltinib TFA)

Jak2/flt3-IN-1 (tfa) is a potent, orally active preclinical compound investigated for its dual inhibitory action against Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). nih.govresearchgate.netmedchemexpress.com It is also referred to by its synonym, Flonoltinib TFA. nih.govmedchemexpress.com The "(tfa)" designation indicates that the compound is in the form of a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is a strong carboxylic acid commonly used in organic synthesis and purification of peptides and proteins. nih.govpvreporter.comnih.gov The base compound, Flonoltinib, is also available in other salt forms, such as monomaleate and sulfate. selleckchem.comprobechem.com

Molecular Target Engagement and Enzyme Inhibition Kinetics

In Vitro Inhibition Constants (IC50) for JAK2, FLT3, JAK1, and JAK3

Jak2/flt3-IN-1 (tfa) demonstrates potent inhibition of its primary targets, JAK2 and FLT3, in in vitro enzymatic assays. It also displays selectivity over other members of the JAK family, namely JAK1 and JAK3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| JAK2 | 0.7 |

| FLT3 | 4 |

| JAK1 | 26 |

| JAK3 | 39 |

Data sourced from multiple studies. nih.govresearchgate.netmedchemexpress.com

Binding Affinity Analysis (e.g., Surface Plasmon Resonance for JAK2 pseudokinase domain)

Binding affinity studies using surface plasmon resonance (SPR) have been conducted on the related compound, Flonoltinib Maleate, to characterize its interaction with different domains of the JAK2 protein. nih.gov The JAK2 protein is composed of a kinase domain (JH1) and a pseudokinase domain (JH2), the latter of which plays a regulatory role. pvreporter.comnih.gov The SPR analysis revealed that Flonoltinib has a significantly stronger binding affinity for the pseudokinase domain (JH2) compared to the kinase domain (JH1). nih.gov This preferential binding to the JH2 domain is a distinguishing feature of this inhibitor. researchgate.net

The dissociation constants (Kd) determined by SPR for Flonoltinib Maleate are presented in the following table.

| JAK2 Domain | Dissociation Constant (Kd) (µM) |

| JH1 (Kinase) | 20.9 |

| JH2 (Pseudokinase) | 3.14 |

| JH2 V617F | 5.21 |

Data from a study on Flonoltinib Maleate. probechem.com

Selectivity Profile Against a Kinome Panel

Jak2/flt3-IN-1 (tfa) exhibits a high degree of selectivity for JAK2 over other members of the Janus kinase family. In vitro kinase assays have shown that it is approximately 650-900 times more selective for JAK2 than for JAK1 and JAK3, and about 80-fold more selective for JAK2 over TYK2. nih.govprobechem.com This high selectivity for JAK2 is a key characteristic of the compound. While detailed results from a comprehensive kinome-wide panel screening are not extensively published in the available literature, the data on the JAK family strongly indicates a targeted inhibitory profile.

Allosteric or ATP-Competitive Binding Mechanisms

The binding mechanism of Jak2/flt3-IN-1 (tfa) appears to be complex and may involve features of both allosteric and ATP-competitive inhibition. Its strong and preferential binding to the JAK2 pseudokinase (JH2) domain, a regulatory domain distinct from the catalytically active kinase (JH1) domain, is characteristic of an allosteric inhibitor. nih.govresearchgate.netpvreporter.com Allosteric inhibitors modulate the activity of an enzyme by binding to a site other than the active site. nih.gov

However, some evidence also points towards an ATP-competitive mechanism, particularly concerning its interaction with FLT3. selleckchem.com ATP-competitive inhibitors function by binding to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. nih.gov It has been noted that some compounds can bind to the ATP-binding pocket within the pseudokinase domain. tuni.fimdpi.com A study on Flonoltinib Maleate suggests it can simultaneously bind to both the JH1 and JH2 domains of JAK2. confex.com This dual-site interaction may contribute to its high selectivity and potency.

Cellular Pharmacodynamics: Effects on Key Signaling Transduction

Jak2/flt3-IN-1 (tfa) has been shown to modulate key signaling pathways downstream of its targets in cellular models. In cell lines with FLT3 mutations, the compound effectively down-regulates the phosphorylation of FLT3 (p-FLT3) in a dose-dependent manner. medchemexpress.com

Furthermore, in cell lines driven by JAK2 or FLT3 mutations, treatment with the inhibitor leads to a significant reduction in the phosphorylation of downstream signaling proteins, including STAT3 and STAT5 (Signal Transducer and Activator of Transcription 3 and 5), as well as ERK (Extracellular signal-regulated kinase). nih.govnih.gov The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its aberrant activation is a hallmark of various cancers. nih.govresearchgate.netallegheny.edu Specifically, the inhibition of GM-CSF-induced STAT5 phosphorylation has been demonstrated. probechem.com

Inhibition of JAK2 and FLT3 Autophosphorylation in Cellular Models

The primary mechanism of action for Jak2/flt3-IN-1 (tfa) involves the direct inhibition of the kinase activity of both JAK2 and FLT3, preventing their autophosphorylation, which is a critical step in the activation of their downstream signaling pathways. nih.govamegroups.org In vitro kinase assays have demonstrated the compound's potent inhibitory effects on these targets. nih.gov

Specifically, Flonoltinib Maleate, a salt form of the inhibitor, showed strong kinase inhibition for JAK2, its common mutant form JAK2V617F, and FLT3, with IC₅₀ values of 0.8 nM, 1.4 nM, and 15 nM, respectively. nih.gov The inhibitor also displays high selectivity for JAK2 compared to other JAK family members, such as JAK1 and JAK3. medchemexpress.comnih.gov

| Target Kinase | IC₅₀ (nM) |

|---|---|

| JAK2 | 0.7 - 0.8 |

| JAK2 (V617F) | 1.4 |

| FLT3 | 4 - 15 |

| JAK1 | 26 |

| JAK3 | 39 |

In cellular models, the activity of Jak2/flt3-IN-1 (tfa) has been confirmed. For instance, in the human myelomonocytic leukemia cell line MV4-11, which harbors an FLT3 internal tandem duplication (ITD) mutation, treatment with the inhibitor led to a dose-dependent downregulation of phosphorylated FLT3 (p-FLT3). medchemexpress.combioworld.com This demonstrates the compound's ability to effectively suppress the constitutive activation of the FLT3 receptor in a relevant cancer cell model. medchemexpress.com

Attenuation of Downstream STAT5, STAT3, and ERK Phosphorylation

By inhibiting the primary kinases JAK2 and FLT3, Jak2/flt3-IN-1 (tfa) effectively blocks the activation of key downstream signaling pathways that are crucial for cell proliferation and survival. nih.govamegroups.org Research has shown that the protein levels of phosphorylated JAK2 (p-JAK2), phosphorylated STAT5 (p-STAT5), phosphorylated STAT3 (p-STAT3), and phosphorylated ERK (p-ERK) were significantly downregulated by the inhibitor in cell lines with JAK2 and FLT3 mutations. nih.gov

The JAK-STAT pathway is a principal signaling cascade activated by both JAK2 and FLT3. mdpi.comnih.gov Constitutive activation of JAK2 or FLT3 leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. amegroups.orgnih.gov These activated STAT proteins then translocate to the nucleus to regulate the transcription of genes involved in cell growth and survival. nih.gov The ability of Jak2/flt3-IN-1 (tfa) to reduce the phosphorylation of both STAT3 and STAT5 underscores its comprehensive blockade of this oncogenic pathway. nih.govresearchgate.net

Furthermore, the Ras/MAPK pathway, which includes the extracellular signal-regulated kinase (ERK), is another critical downstream effector of FLT3. amegroups.orgrevvity.com The observation that Jak2/flt3-IN-1 (tfa) diminishes ERK phosphorylation indicates that its inhibitory action extends to this pathway as well, further contributing to its anti-proliferative effects. nih.govnih.gov

Impact on Other FLT3- or JAK2-Activated Signaling Components

Beyond the direct attenuation of STAT and ERK signaling, the inhibition of JAK2 and FLT3 by Jak2/flt3-IN-1 (tfa) is expected to impact other associated signaling networks. The activation of FLT3, for example, also leads to the engagement of the PI3K/AKT pathway, which plays a central role in promoting cell survival and inhibiting apoptosis. amegroups.orgmdpi.comresearchgate.net This activation can be mediated by the phosphorylation of adaptor proteins such as Gab2 and the subsequent recruitment of phosphatidylinositol 3-kinase (PI3K). amegroups.org Therefore, by blocking the initial FLT3 autophosphorylation, Jak2/flt3-IN-1 (tfa) would consequently prevent the activation of key components of the PI3K/AKT pathway.

Similarly, JAK2 signaling is not limited to the STAT pathway. It can also influence other cellular processes and pathways, including the PI3K/Akt and MAPK pathways, depending on the cellular context and the specific receptor it is associated with. nih.gov Constitutive JAK2 activation, such as that caused by the V617F mutation, results in the aberrant engagement of these downstream signaling pathways, contributing to the pathogenesis of myeloproliferative neoplasms. mdpi.com The inhibition of JAK2 by Jak2/flt3-IN-1 (tfa) would therefore serve to normalize these interconnected signaling cascades that are dependent on its kinase activity.

Preclinical Efficacy of Jak2/flt3 in 1 Tfa in Hematologic Malignancy Models

In Vitro Anti-proliferative and Cytotoxic Effects

Laboratory studies have elucidated the cellular mechanisms through which Jak2/flt3-IN-1 (tfa) exerts its anti-cancer effects. The compound, identified as compound 18e in key preclinical studies, shows high potency against its target kinases with IC50 values of 0.7 nM for JAK2 and 4 nM for FLT3. nih.gov This potent inhibition translates into significant anti-proliferative and cytotoxic activity in cancer cell lines harboring activating mutations in either JAK2 or FLT3.

Growth Inhibition in FLT3-Mutated Acute Myeloid Leukemia Cell Lines (e.g., MV4-11)

In cell lines modeling Acute Myeloid Leukemia (AML) with FLT3 mutations, Jak2/flt3-IN-1 (tfa) effectively curtails cell growth. The compound down-regulates the phosphorylation of FLT3 in a dose-dependent manner in the MV4-11 human AML cell line, which is characterized by an internal tandem duplication (ITD) mutation in the FLT3 gene. glpbio.com This inhibition of the primary oncogenic driver in these cells leads to a potent anti-proliferative response.

Activity in JAK2-Mutated Myeloproliferative Neoplasm Cell Lines (e.g., Ba/F3-JAK2V617F, HEL)

Jak2/flt3-IN-1 (tfa) is a highly potent inhibitor of the JAK2V617F mutation, a common driver in myeloproliferative neoplasms (MPNs). nih.gov A closely related form of the compound, Flonoltinib Maleate, demonstrated strong anti-proliferative activity in Ba/F3 cells engineered to express the JAK2V617F mutation. nih.gov The inhibitory concentration (IC50) for JAK2 is significantly lower than for other kinases in the JAK family, highlighting its selectivity. nih.gov This targeted activity against the mutated JAK2 protein effectively blocks the downstream signaling pathways responsible for uncontrolled cell proliferation in these malignancies. nih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

A key mechanism of action for Jak2/flt3-IN-1 (tfa) is the induction of apoptosis, or programmed cell death, in malignant cells. In FLT3-mutated MV4-11 AML cells, treatment with the compound at concentrations ranging from 5 to 100 nM resulted in a dose-dependent increase in apoptosis. glpbio.com By inhibiting the survival signals provided by the constitutively active FLT3 and JAK2 kinases, the compound triggers the intrinsic cellular pathways that lead to cell death, thereby eliminating cancerous cells. glpbio.comnih.gov

Cell Cycle Modulation and Arrest Phenotypes (e.g., G0/G1, G2/M phase)

Jak2/flt3-IN-1 (tfa) has been shown to modulate the cell cycle, forcing a halt in the division of cancer cells. Treatment of MV4-11 cells with the compound led to a strong induction of cell cycle arrest, primarily in the G0/G1 phase. glpbio.com At a concentration of 100 nM, 85% of the cells were arrested in the G0/G1 phase, preventing them from progressing to DNA synthesis and mitosis. glpbio.com This cell cycle arrest is a direct consequence of inhibiting the pro-proliferative signals emanating from FLT3 and JAK2. nih.govmdpi.com

| Cell Line | Mutation | Effect | Concentration | Source |

| MV4-11 | FLT3-ITD | Apoptosis Induction | 5-100 nM | glpbio.com |

| MV4-11 | FLT3-ITD | G0/G1 Cell Cycle Arrest | 100 nM (85% of cells) | glpbio.com |

Suppression of Primary Patient-Derived Hematopoietic Progenitor Cell Colony Formation

The efficacy of this compound extends to primary cells isolated from patients. A related form, Flonoltinib Maleate, effectively suppressed the formation of endogenous colonies from primary erythroid progenitor cells obtained from patients with MPNs. nih.govpvreporter.comnih.gov This demonstrates that the inhibitor's activity is not limited to established laboratory cell lines but is also effective against malignant progenitor cells from patients, indicating its potential clinical relevance.

In Vivo Efficacy Studies in Murine Xenograft and Syngeneic Models

The anti-tumor activity of Jak2/flt3-IN-1 (tfa) has been confirmed in animal models of hematologic cancers. In murine xenograft models, where human cancer cells are implanted into mice, oral administration of the compound resulted in significant anti-tumor effects. glpbio.comnih.gov

In a model using FLT3-ITD-driven MV4-11 AML cells, the compound achieved a tumor growth inhibition rate of 93%. nih.gov Similarly, in a xenograft model of JAK2-driven MPN using SET-2 cells, the compound inhibited tumor growth by 85%. nih.gov These studies confirm that the potent in vitro activity of Jak2/flt3-IN-1 (tfa) translates to significant efficacy in a living organism, effectively controlling the growth of both AML and MPN tumors. glpbio.comnih.gov

| Model Type | Cell Line | Mutation Driver | Tumor Growth Inhibition | Source |

| Xenograft | MV4-11 | FLT3-ITD | 93% | nih.gov |

| Xenograft | SET-2 | JAK2V617F | 85% | nih.gov |

Evaluation in FLT3-Dependent Acute Myeloid Leukemia Xenografts

Activating mutations in FLT3 are common drivers in acute myeloid leukemia, making it a key therapeutic target nih.gov. Jak2/flt3-IN-1 (tfa) has demonstrated potent inhibitory activity against FLT3. In preclinical assessments, the compound has been shown to induce apoptosis and cell cycle arrest in the FLT3-mutated MV4-11 human AML cell line glpbio.commedchemexpress.com.

In vitro studies have shown that Jak2/flt3-IN-1 (tfa) exerts a dose-dependent effect on the viability of FLT3-dependent AML cells. The compound has been observed to down-regulate the phosphorylation of FLT3 in a dose-dependent manner, a key step in the oncogenic signaling pathway glpbio.commedchemexpress.com. While specific in vivo data on tumor growth inhibition and regression in AML xenograft models for Jak2/flt3-IN-1 (tfa) is not extensively detailed in the reviewed literature, the potent in vitro activity suggests a potential for anti-tumor effects in vivo. For instance, another dual JAK2/FLT3 inhibitor, TG-101348, demonstrated complete tumor regression in human MV411 xenografts in the majority of treated animals.

Table 1: In Vitro Activity of Jak2/flt3-IN-1 (tfa) in FLT3-Dependent AML Cells

| Cell Line | Parameter | Observation |

| MV4-11 | Apoptosis | Dose-dependent induction |

| MV4-11 | Cell Cycle | Strong induction of G1/G0 arrest |

| MV4-11 | p-FLT3 Levels | Dose-dependent downregulation |

Detailed studies on the impact of Jak2/flt3-IN-1 (tfa) on the survival outcomes of animal models with FLT3-dependent AML xenografts are not prominently available in the reviewed scientific literature. However, the significant anti-proliferative and pro-apoptotic effects observed in vitro would be expected to translate into improved survival in preclinical models.

Assessment in Myeloproliferative Neoplasm Murine Models (e.g., JAK2V617F-induced)

The JAK2V617F mutation is a hallmark of myeloproliferative neoplasms, driving the aberrant proliferation of hematopoietic cells pvreporter.comnih.gov. Jak2/flt3-IN-1 (tfa), referred to as Flonoltinib Maleate (FM) in several key studies, has undergone extensive preclinical evaluation in murine models of JAK2V617F-induced MPNs pvreporter.comnih.govresearchgate.netnih.gov.

A characteristic feature of JAK2V617F-induced MPNs in murine models is the development of significant enlargement of the spleen and liver (hepatosplenomegaly) due to extramedullary hematopoiesis. Treatment with Flonoltinib Maleate has been shown to dose-dependently reduce hepatosplenomegaly in these models nih.govresearchgate.netnih.gov.

Table 2: Effect of Flonoltinib Maleate on Organomegaly in JAK2V617F-induced MPN Murine Models

| Model | Treatment Group | Effect on Spleen Weight | Effect on Liver Weight |

| Ba/F3-JAK2V617F | Vehicle | - | - |

| Ba/F3-JAK2V617F | Flonoltinib Maleate (15 mg/kg) | Significant Reduction | Not specified |

| Ba/F3-JAK2V617F | Flonoltinib Maleate (30 mg/kg) | Significant Reduction | Not specified |

| JAK2V617F Bone Marrow Transplant | Flonoltinib Maleate | Significant Reduction | Significant Reduction |

Progressive fibrosis of the bone marrow and spleen is a severe complication of myelofibrosis, a type of MPN. Preclinical studies have demonstrated that Flonoltinib Maleate exhibits strong inhibitory effects on the development of fibrosis in both the spleen and bone marrow in JAK2V617F-induced MPN murine models nih.govresearchgate.netnih.gov. This suggests a potential for the compound to alter the course of fibrotic progression in these diseases.

In various murine models of JAK2V617F-induced MPNs, treatment with Flonoltinib Maleate has been shown to significantly suppress disease progression and extend the survival of the animals pvreporter.comnih.govresearchgate.netnih.gov. In a Ba/F3-JAK2V617F mouse model, the median survival was notably prolonged in the groups treated with Flonoltinib Maleate compared to the vehicle group.

Table 3: Impact of Flonoltinib Maleate on Survival in a Ba/F3-JAK2V617F Murine Model

| Treatment Group | Median Survival (Days) |

| Vehicle | 25 |

| Flonoltinib Maleate (15 mg/kg) | 30 |

| Flonoltinib Maleate (30 mg/kg) | 31 |

| Fedratinib (30 mg/kg) | 28 |

Mechanisms of Resistance to Flt3 and Jak2 Inhibitors and Mitigation Strategies

"On-Target" Resistance Mechanisms to FLT3 Inhibition

On-target resistance mechanisms primarily involve alterations to the FLT3 receptor that impair inhibitor binding or restore kinase activity.

Acquired Secondary Mutations within the FLT3 Tyrosine Kinase Domain (e.g., D835Y, Y842, F691)

Acquired point mutations within the tyrosine kinase domain (TKD) of FLT3 are a well-documented mechanism of resistance to FLT3 inhibitors, particularly type II inhibitors that bind to the inactive conformation of the kinase. dovepress.commdpi.comnih.govnih.govonclive.com Mutations at residues such as D835, Y842, and F691 are frequently observed in patients who relapse after treatment with FLT3 inhibitors like quizartinib, sorafenib, and midostaurin. dovepress.commdpi.comnih.govnih.govhaematologica.org

For instance, mutations at the D835 residue, located in the activation loop of the kinase domain, can stabilize the active conformation of FLT3, thereby reducing the binding affinity of type II inhibitors. dovepress.commdpi.com Similarly, mutations at Y842 in the activation loop and the gatekeeper residue F691 can also confer resistance by interfering with drug binding or promoting constitutive activation. mdpi.comnih.govnih.gov The F691L gatekeeper mutation, in particular, has been shown to confer resistance to both type I and type II FLT3 inhibitors. mdpi.com

Research findings from studies using in vitro models, such as Ba/F3 cells expressing FLT3-ITD with additional TKD mutations (e.g., D835Y, Y842C, F691L), have demonstrated reduced sensitivity to FLT3 inhibitors. mdpi.comnih.gov

Clonal Evolution Leading to FLT3-ITD-TKD Dual Mutations

Clonal evolution, where subclones with pre-existing or newly acquired resistance mutations expand under the selective pressure of FLT3 inhibitor therapy, is a significant factor in treatment failure. mdpi.commdpi.comfrontiersin.org The emergence of clones harboring both FLT3-ITD and secondary TKD mutations (FLT3-ITD-TKD dual mutations) has been observed in patients who develop resistance. mdpi.comresearchgate.net These dual mutations can lead to sustained activation of downstream signaling pathways and confer resistance to FLT3 inhibitors that were initially effective against the FLT3-ITD mutation alone. mdpi.comresearchgate.net Studies have shown that FLT3-ITD-TKD dual mutants can activate STAT5, leading to the upregulation of anti-apoptotic proteins like Bcl-x and RAD51, contributing to drug resistance. mdpi.comfrontiersin.org

"Off-Target" and Bypass Resistance Mechanisms

Off-target resistance mechanisms involve signaling pathways or genetic alterations that bypass the inhibition of FLT3 or JAK2, allowing cancer cells to survive and proliferate. aacrjournals.orgmdpi.comfrontiersin.org

Constitutive Activation of Downstream Signaling Pathways Independent of FLT3/JAK2 (e.g., RAS/MAPK, PI3K/AKT/mTOR)

FLT3 and JAK2 signaling converge on several key downstream pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways, which regulate cell proliferation, survival, and differentiation. dovepress.comaacrjournals.orgmdpi.comnih.govresearchgate.net Constitutive activation of these pathways, independent of upstream FLT3 or JAK2 activity, can confer resistance to inhibitors targeting these kinases. aacrjournals.orgmdpi.comnih.govresearchgate.net

Mutations or other alterations leading to the persistent activation of the RAS/MAPK pathway are frequently observed in resistant cells. aacrjournals.orgmdpi.comnih.govmdpi.comoncotarget.com Similarly, dysregulation of the PI3K/AKT/mTOR pathway can promote cell survival and circumvent the effects of FLT3 or JAK2 inhibition. aacrjournals.orgmdpi.commdpi.comnih.govresearchgate.net Activation of the JAK/STAT pathway, even in the presence of FLT3 inhibition, can also contribute to resistance, often mediated by cytokines in the bone marrow microenvironment. dovepress.commdpi.comresearchgate.netashpublications.org

Activation of Alternative Receptor Tyrosine Kinases or Kinases (e.g., AXL, SYK, PIM1, FGFR1)

Cancer cells can also develop resistance by activating alternative kinases that can compensate for the inhibited FLT3 or JAK2 signaling. aacrjournals.orghaematologica.orgnih.gov

AXL, a receptor tyrosine kinase, has been implicated in resistance to FLT3 inhibitors. aacrjournals.orgmdpi.comfrontiersin.orgmdpi.comnih.gov Activation of the GAS6/AXL axis can lead to the activation of downstream pathways like RAS/MAPK and PI3K/AKT/mTOR, providing survival signals. mdpi.comfrontiersin.orgmdpi.comnih.gov

SYK (Spleen Tyrosine Kinase) is another kinase that can contribute to resistance by transactivating FLT3 or providing parallel survival signals. aacrjournals.orgnih.govnih.gov

PIM kinases (PIM1, PIM2, PIM3) are downstream effectors of JAK/STAT signaling and can promote cell survival and proliferation, contributing to resistance to FLT3 inhibitors. aacrjournals.orgmdpi.comhaematologica.orgnih.govnih.govdiva-portal.org

Activation of FGFR1 (Fibroblast Growth Factor Receptor 1), potentially stimulated by factors in the bone marrow microenvironment like FGF2, can also lead to the activation of the MAPK pathway and confer resistance. aacrjournals.orgmdpi.comresearchgate.netfrontiersin.org

Acquired Mutations in Other Oncogenes (e.g., NRAS, TET2, IDH1/2)

Mutations in other oncogenes or tumor suppressor genes can also contribute to resistance by activating alternative pathways or promoting clonal outgrowth of resistant subclones. aacrjournals.orgnih.gov

Mutations in NRAS, a component of the RAS/MAPK pathway, are frequently observed in patients who relapse after FLT3 inhibitor therapy and can mediate resistance by constitutively activating downstream signaling. aacrjournals.orgmdpi.comoncotarget.comnih.govnih.gov

Mutations in epigenetic regulators such as TET2 and IDH1/2 have also been associated with resistance to targeted therapies, including FLT3 and IDH inhibitors. aacrjournals.orgmdpi.comnih.govnih.govmissionbio.combiorxiv.org These mutations can affect cellular differentiation and contribute to a more resistant phenotype. nih.govbiorxiv.org Clonal evolution can lead to the selection of subclones harboring these additional mutations, driving resistance. aacrjournals.orgmdpi.com

Dysregulation of Cellular Stress Responses: Role of Reactive Oxygen Species (ROS) and Homologous Recombination in Genomic Instability and Resistance

Constitutive activation of FLT3, particularly the FLT3-internal tandem duplication (ITD) mutation, and JAK2, such as the JAK2V617F mutation, can lead to increased production of reactive oxygen species (ROS) aacrjournals.orgnih.govresearchgate.net. This elevated ROS level can cause DNA damage, specifically double-strand breaks (DSBs) nih.govresearchgate.net. While DNA repair mechanisms like homologous recombination (HR) and non-homologous end-joining (NHEJ) are crucial for maintaining genomic fidelity, dysregulation in these pathways can contribute to genomic instability aacrjournals.orgnih.govresearchgate.net.

Studies have shown that FLT3-ITD and JAK2V617F mutations can increase inter-chromosomal homologous recombination (iHR) activity, which is a precursor to copy-neutral loss of heterozygosity (CN-LOH) aacrjournals.orgresearchgate.net. This increased iHR activity is dependent on the elevated ROS levels driven by these mutations aacrjournals.org. Furthermore, FLT3-ITD activity has been shown to preferentially increase resistance through the creation of CN-LOH aacrjournals.org. The genomic instability resulting from constitutive FLT3 signaling may generate additional mutations that facilitate leukemic progression aacrjournals.org. Impaired DNA repair, including deficiencies in NHEJ, alternative NHEJ (Alt-NHEJ), and HR pathways, is also implicated in the genomic instability associated with FLT3-ITD AML and likely contributes to a chemoresistant phenotype nih.govresearchgate.net. Reversible oxidation of ROS can lead to the inactivation of PTPRJ, a phosphatase that negatively regulates FLT3 activation, further contributing to FLT3-ITD-mediated cell transformation researchgate.net.

The following table summarizes the relationship between FLT3/JAK2 mutations, ROS, and DNA repair:

| Mutation/Factor | Effect on ROS Production | Effect on Homologous Recombination (HR) | Effect on Inter-chromosomal HR (iHR) | Associated Outcome |

|---|---|---|---|---|

| FLT3-ITD | Increased | Impaired/Increased activity reported nih.govresearchgate.net | Increased | Genomic instability, Resistance, CN-LOH aacrjournals.orgnih.govresearchgate.net |

| JAK2V617F | Increased | Increased activity reported researchgate.net | Increased | Genomic instability, CN-LOH aacrjournals.orgresearchgate.net |

| Elevated ROS | N/A | Can lead to DNA damage, affect repair nih.gov | Drives iHR activity aacrjournals.org | Genomic instability nih.gov |

Therapeutic strategies aimed at reducing ROS or targeting DNA repair pathways, such as using antioxidants or PARP1 inhibitors, are being explored to potentially overcome resistance associated with this mechanism researchgate.netashpublications.org.

Microenvironment-Mediated Drug Resistance

The bone marrow microenvironment plays a significant role in protecting leukemia cells from the effects of targeted therapies, including FLT3 inhibitors mdpi.comnih.govfrontiersin.orgnih.gov. This protection is mediated through various interactions and secreted factors.

Bone Marrow Stromal Cell Interactions (e.g., CYP3A4-mediated drug metabolism)

Bone marrow stromal cells (BMSCs) have been shown to express cytochrome P450 enzymes (CYPs), including CYP3A4 mdpi.comnih.govnih.gov. CYP3A4 is known to metabolize and inactivate several FLT3 tyrosine kinase inhibitors (TKIs) mdpi.comnih.govnih.govdovepress.com. Studies have demonstrated that BMSC-mediated expression of CYP3A4 plays a major role in reducing the activity of FLT3 TKIs such as sorafenib, quizartinib, and gilteritinib (B612023) against FLT3-ITD AML cells mdpi.comnih.govnih.gov. This stromal CYP3A4-mediated inactivation contributes to microenvironment-mediated resistance mdpi.comnih.govnih.govdovepress.com. Inhibition of CYP3A4, for example, with clarithromycin, has been shown to reverse the protective effects of BMSCs nih.govnih.gov.

Ligand/Growth Factor Secretion from Stromal Cells (e.g., FLT3-L, FGF2)

Bone marrow stromal cells secrete various ligands and growth factors that can support the survival and proliferation of leukemia cells and contribute to drug resistance mdpi.comfrontiersin.orgnih.govnih.gov. The FLT3 ligand (FLT3-L), produced by stromal cells, can activate wild-type FLT3 receptors on leukemia cells, providing survival signals even in the presence of FLT3 inhibitors that primarily target mutated FLT3 mdpi.comfrontiersin.orgnih.govliverpool.ac.uk. Increased levels of FLT3 ligand in the bone marrow microenvironment have been observed during chemotherapy and can lead to increased signaling via the native FLT3 receptor, attenuating the effect of inhibitors frontiersin.orgliverpool.ac.uk.

Fibroblast growth factor 2 (FGF2), also secreted by BMSCs, is another key mediator of resistance mdpi.comfrontiersin.orgnih.govnih.govmdpi.com. FGF2 can induce resistance to FLT3 inhibitors by activating fibroblast growth factor receptor 1 (FGFR1) on leukemic cells, which subsequently activates downstream signaling pathways like the MAPK pathway, bypassing the inhibited FLT3 signaling mdpi.comfrontiersin.orgnih.govmdpi.com. Increased FGF2 expression in marrow stromal cells has been observed in patients treated with FLT3 inhibitors like quizartinib, peaking prior to clinical relapse and the detection of resistance mutations nih.govmdpi.com. Combining FGFR1 and FLT3 inhibition has shown synergistic effects in overcoming FGF2-mediated resistance in preclinical models nih.gov.

Other factors like CXCL12, secreted by osteoblasts in the bone marrow, can also contribute to resistance by activating the CXCR4 receptor on AML cells, promoting proliferation and survival mdpi.comnih.gov.

The following table summarizes the role of stromal cell-secreted factors in resistance:

| Secreted Factor | Source Cell Type | Target Receptor on Leukemia Cells | Downstream Pathway Activation | Contribution to Resistance Mechanism |

|---|---|---|---|---|

| FLT3-L | Bone Marrow Stromal Cells mdpi.comnih.govnih.gov | Wild-type FLT3 mdpi.comfrontiersin.orgnih.govliverpool.ac.uk | RAS/MAPK, PI3K/Akt/mTOR, JAK/STAT5 mdpi.comnih.gov | Provides survival signals, attenuates FLT3 inhibitor efficacy mdpi.comfrontiersin.orgnih.govliverpool.ac.uk |

| FGF2 | Bone Marrow Stromal Cells mdpi.comfrontiersin.orgnih.govnih.govmdpi.com | FGFR1 mdpi.comfrontiersin.orgnih.govmdpi.com | MAPK mdpi.comfrontiersin.orgnih.govmdpi.com | Bypasses FLT3 inhibition, promotes resistance mdpi.comfrontiersin.orgnih.govmdpi.com |

| CXCL12 | Osteoblasts mdpi.comnih.gov | CXCR4 mdpi.comnih.gov | N/A | Promotes proliferation and survival mdpi.comnih.gov |

Cell Adhesion-Dependent Survival Mechanisms

Adhesion of leukemia cells to the bone marrow microenvironment provides survival signals and contributes to drug resistance mdpi.comnih.govresearchgate.netmdpi.comsci-hub.se. Interactions between adhesion molecules on leukemia cells and stromal cells, such as VLA-4 (Very Late Antigen-4) on leukemia cells binding to VCAM-1 (Vascular Cell Adhesion Molecule-1) on stromal cells, can promote cell survival and proliferation mdpi.com. FLT3-ITD mutations have been shown to activate VLA-4-dependent adhesion of hematopoietic progenitor cell lines to stromal cells mdpi.com. This adhesion can decrease the sensitivity of leukemia cells to chemotherapeutic drugs mdpi.com. Inhibiting VLA-4-mediated attachment to the bone marrow niche may reduce these pro-survival signals mdpi.com.

Preclinical Strategies to Overcome Resistance

Given the complex mechanisms of resistance, preclinical research is actively exploring strategies to overcome these challenges, including the use of combination therapies.

Rational Combination Therapies with JAK2/FLT3-IN-1 (tfa)

JAK2/FLT3-IN-1 (tfa), as a dual JAK2/FLT3 inhibitor, targets two key signaling pathways often implicated in the proliferation and survival of hematological malignancies, including those with FLT3 mutations medchemexpress.comglpbio.commedchemexpress.com. Rational combination therapies involving dual inhibitors like JAK2/FLT3-IN-1 (tfa) aim to simultaneously target multiple pathways or overcome specific resistance mechanisms.

While specific detailed preclinical data on combination therapies explicitly using "JAK2/FLT3-IN-1 (tfa)" were not extensively found in the provided search results beyond its basic characterization as a dual inhibitor with anti-cancer activity medchemexpress.comglpbio.commedchemexpress.com, the rationale for its use in combinations can be inferred from studies on other FLT3 and JAK2 inhibitors and the identified resistance mechanisms.

Based on the resistance mechanisms discussed:

The preclinical activity of JAK2/FLT3-IN-1 (tfa) as a single agent, demonstrating dose-dependent down-regulation of p-FLT3, induction of apoptosis, and cell cycle arrest in MV4-11 cells, provides a foundation for exploring its potential in combination regimens medchemexpress.com. The significant antitumor effects observed in mouse models further support its investigation in combination strategies aimed at overcoming resistance and improving outcomes in relevant hematological malignancies medchemexpress.com.

Further preclinical research is needed to specifically evaluate the efficacy of JAK2/FLT3-IN-1 (tfa) in combination with various agents targeting the identified resistance mechanisms. This would involve in vitro studies using resistant cell lines and co-culture models with stromal cells, as well as in vivo studies in appropriate animal models of resistant disease.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Jak2/flt3-IN-1 (tfa) | 162640797 |

| CYP3A4 | 145865313 (Example of a CYP3A4 inhibitor) nih.gov |

| FLT3-L | Not found directly for human protein/ligand; often referred to by name |

| FGF2 | 9901617 (Human FGF2 protein) fishersci.noidrblab.net |

| Quizartinib | 24889392 researchgate.net |

| Sorafenib | 216216 nih.gov |

| Gilteritinib | 72219154 nih.gov |

| Clarithromycin | 5362351 nih.gov |

| JAK2 | Not applicable (protein/enzyme) |

| FLT3 | Not applicable (protein/enzyme) |

| STAT5 | Not applicable (protein) |

| RAS/MAPK pathway | Not applicable (signaling pathway) |

| PI3K/Akt/mTOR pathway | Not applicable (signaling pathway) |

| FGFR1 | Not applicable (protein/receptor) |

| CXCR4 | Not applicable (protein/receptor) |

| CXCL12 | Not applicable (protein/ligand) |

| VLA-4 | Not applicable (protein/integrin) |

| VCAM-1 | Not applicable (protein/adhesion molecule) |

| BRCA1 | Not applicable (protein) |

| BRCA2 | Not applicable (protein) |

| RAD51 | Not applicable (protein) |

| PARP1 | Not applicable (protein/enzyme) |

| Olaparib | 23726177 ashpublications.org |

| BMN673 (Talazoparib) | 56933972 ashpublications.org |

Despite the therapeutic potential of FLT3 and JAK2 inhibitors, the emergence of resistance mechanisms poses a significant challenge in treating associated malignancies, particularly in the context of FLT3-mutated AML mdpi.comnih.govmdpi.com. Resistance is a complex phenomenon involving both inherent cellular adaptations and external influences from the tumor microenvironment mdpi.comnih.gov.

Dysregulation of Cellular Stress Responses: Role of Reactive Oxygen Species (ROS) and Homologous Recombination in Genomic Instability and Resistance

Constitutive activation driven by mutations such as FLT3-internal tandem duplication (ITD) and JAK2V617F can result in elevated levels of reactive oxygen species (ROS) aacrjournals.orgnih.govresearchgate.net. This increase in ROS can inflict DNA damage, specifically double-strand breaks (DSBs) nih.govresearchgate.net. While homologous recombination (HR) and non-homologous end-joining (NHEJ) are critical DNA repair pathways, their dysregulation can contribute to genomic instability aacrjournals.orgnih.govresearchgate.net.

Research indicates that FLT3-ITD and JAK2V617F mutations enhance inter-chromosomal homologous recombination (iHR) activity, a process linked to copy-neutral loss of heterozygosity (CN-LOH) aacrjournals.orgresearchgate.net. This elevated iHR activity is contingent on the increased ROS levels induced by these mutations aacrjournals.org. Moreover, FLT3-ITD activity has been shown to specifically promote resistance through the generation of CN-LOH aacrjournals.org. The resulting genomic instability from persistent FLT3 signaling may foster the acquisition of additional mutations that drive leukemic progression aacrjournals.org. Impaired DNA repair mechanisms, including deficiencies in NHEJ, alternative NHEJ (Alt-NHEJ), and HR, are also associated with the genomic instability observed in FLT3-ITD AML and likely contribute to resistance to chemotherapy nih.govresearchgate.net. Reversible oxidation of ROS can lead to the inactivation of PTPRJ, a phosphatase that negatively regulates FLT3, further supporting FLT3-ITD-driven cell transformation researchgate.net.

The following table summarizes the interplay between FLT3/JAK2 mutations, ROS, and DNA repair:

| Mutation/Factor | Effect on ROS Production | Effect on Homologous Recombination (HR) | Effect on Inter-chromosomal HR (iHR) | Associated Outcome |

|---|---|---|---|---|

| FLT3-ITD | Increased | Impaired/Increased activity reported nih.govresearchgate.net | Increased | Genomic instability, Resistance, CN-LOH aacrjournals.orgnih.govresearchgate.net |

| JAK2V617F | Increased | Increased activity reported researchgate.net | Increased | Genomic instability, CN-LOH aacrjournals.orgresearchgate.net |

| Elevated ROS | N/A | Can lead to DNA damage, affect repair nih.gov | Drives iHR activity aacrjournals.org | Genomic instability nih.gov |

Strategies aimed at reducing ROS levels or targeting DNA repair pathways, such as the use of antioxidants or PARP1 inhibitors, are being investigated as potential approaches to overcome resistance linked to these mechanisms researchgate.netashpublications.org.

Microenvironment-Mediated Drug Resistance

The bone marrow microenvironment provides a protective niche for leukemia cells, shielding them from the effects of targeted therapies like FLT3 inhibitors mdpi.comnih.govfrontiersin.orgnih.gov. This protection is mediated through complex interactions and secreted factors.

Bone Marrow Stromal Cell Interactions (e.g., CYP3A4-mediated drug metabolism)

Bone marrow stromal cells (BMSCs) express cytochrome P450 enzymes (CYPs), including CYP3A4 mdpi.comnih.govnih.gov. CYP3A4 is known to metabolize and inactivate several FLT3 tyrosine kinase inhibitors (TKIs) mdpi.comnih.govnih.govdovepress.com. Studies have demonstrated that the expression of CYP3A4 by BMSCs significantly reduces the effectiveness of FLT3 TKIs such as sorafenib, quizartinib, and gilteritinib against FLT3-ITD AML cells mdpi.comnih.govnih.gov. This stromal CYP3A4-mediated inactivation contributes to resistance within the microenvironment mdpi.comnih.govnih.govdovepress.com. Inhibition of CYP3A4, for instance, by clarithromycin, has been shown to reverse the protective effects conferred by BMSCs nih.govnih.gov.

Ligand/Growth Factor Secretion from Stromal Cells (e.g., FLT3-L, FGF2)

Bone marrow stromal cells secrete various ligands and growth factors that support the survival and proliferation of leukemia cells and contribute to drug resistance mdpi.comfrontiersin.orgnih.govnih.gov. The FLT3 ligand (FLT3-L), secreted by stromal cells, can activate wild-type FLT3 receptors on leukemia cells, providing survival signals that can bypass the inhibition of mutated FLT3 by targeted therapies mdpi.comfrontiersin.orgnih.govliverpool.ac.uk. Elevated levels of FLT3 ligand in the bone marrow microenvironment have been observed during chemotherapy and can lead to increased signaling via the native FLT3 receptor, diminishing the efficacy of inhibitors frontiersin.orgliverpool.ac.uk.

Fibroblast growth factor 2 (FGF2), another growth factor secreted by BMSCs, is a key mediator of resistance mdpi.comfrontiersin.orgnih.govnih.govmdpi.com. FGF2 can induce resistance to FLT3 inhibitors by activating fibroblast growth factor receptor 1 (FGFR1) on leukemic cells, which subsequently activates downstream signaling pathways such as the MAPK pathway, thereby bypassing the inhibited FLT3 signaling mdpi.comfrontiersin.orgnih.govmdpi.com. Increased expression of FGF2 in marrow stromal cells has been noted in patients treated with FLT3 inhibitors like quizartinib, with levels peaking before clinical relapse and the detection of resistance mutations nih.govmdpi.com. Combining inhibition of FGFR1 and FLT3 has shown synergistic effects in overcoming FGF2-mediated resistance in preclinical models nih.gov.

Other factors like CXCL12, secreted by osteoblasts in the bone marrow, can also contribute to resistance by activating the CXCR4 receptor on AML cells, promoting proliferation and survival mdpi.comnih.gov.

The following table summarizes the role of stromal cell-secreted factors in resistance:

| Secreted Factor | Source Cell Type | Target Receptor on Leukemia Cells | Downstream Pathway Activation | Contribution to Resistance Mechanism |

|---|---|---|---|---|

| FLT3-L | Bone Marrow Stromal Cells mdpi.comnih.govnih.gov | Wild-type FLT3 mdpi.comfrontiersin.orgnih.govliverpool.ac.uk | RAS/MAPK, PI3K/Akt/mTOR, JAK/STAT5 mdpi.comnih.gov | Provides survival signals, attenuates FLT3 inhibitor efficacy mdpi.comfrontiersin.orgnih.govliverpool.ac.uk |

| FGF2 | Bone Marrow Stromal Cells mdpi.comfrontiersin.orgnih.govnih.govmdpi.com | FGFR1 mdpi.comfrontiersin.orgnih.govmdpi.com | MAPK mdpi.comfrontiersin.orgnih.govmdpi.com | Bypasses FLT3 inhibition, promotes resistance mdpi.comfrontiersin.orgnih.govmdpi.com |

| CXCL12 | Osteoblasts mdpi.comnih.gov | CXCR4 mdpi.comnih.gov | N/A | Promotes proliferation and survival mdpi.comnih.gov |

Cell Adhesion-Dependent Survival Mechanisms

Adhesion of leukemia cells to the bone marrow microenvironment provides crucial survival signals and contributes to drug resistance mdpi.comnih.govresearchgate.netmdpi.comsci-hub.se. Interactions between adhesion molecules on leukemia cells and stromal cells, such as the binding of VLA-4 (Very Late Antigen-4) on leukemia cells to VCAM-1 (Vascular Cell Adhesion Molecule-1) on stromal cells, can promote cell survival and proliferation mdpi.com. FLT3-ITD mutations have been shown to activate VLA-4-dependent adhesion of hematopoietic progenitor cell lines to stromal cells mdpi.com. This adhesion can decrease the sensitivity of leukemia cells to chemotherapeutic drugs mdpi.com. Inhibiting VLA-4-mediated attachment to the bone marrow niche may reduce these pro-survival signals mdpi.com.

Preclinical Strategies to Overcome Resistance

Given the multifaceted nature of resistance, preclinical research is actively exploring strategies to overcome these challenges, including the use of combination therapies.

Rational Combination Therapies with JAK2/FLT3-IN-1 (tfa)

JAK2/FLT3-IN-1 (tfa), as a dual JAK2/FLT3 inhibitor, targets two key signaling pathways frequently involved in the proliferation and survival of hematological malignancies, including those with FLT3 mutations medchemexpress.comglpbio.commedchemexpress.com. Rational combination therapies involving dual inhibitors like JAK2/FLT3-IN-1 (tfa) aim to concurrently target multiple pathways or circumvent specific resistance mechanisms.

While specific detailed preclinical data on combination therapies explicitly using "JAK2/FLT3-IN-1 (tfa)" were not extensively found in the provided search results beyond its basic characterization as a dual inhibitor with anti-cancer activity medchemexpress.comglpbio.commedchemexpress.com, the rationale for its use in combinations can be inferred from studies on other FLT3 and JAK2 inhibitors and the identified resistance mechanisms.

Based on the resistance mechanisms discussed:

The preclinical activity of JAK2/FLT3-IN-1 (tfa) as a single agent, demonstrating dose-dependent down-regulation of p-FLT3, induction of apoptosis, and cell cycle arrest in MV4-11 cells, provides a foundation for exploring its potential in combination regimens medchemexpress.com. The significant antitumor effects observed in mouse models further support its investigation in combination strategies aimed at overcoming resistance and improving outcomes in relevant hematological malignancies medchemexpress.com.

Further preclinical research is warranted to specifically evaluate the efficacy of JAK2/FLT3-IN-1 (tfa) in combination with various agents targeting the identified resistance mechanisms. This would involve in vitro studies using resistant cell lines and co-culture models with stromal cells, as well as in vivo studies in appropriate animal models of resistant disease.

Combination with Other Kinase Inhibitors (e.g., FLT3, JAK1/2, MEK, CDK4/6)

Combining FLT3 and JAK2 inhibitors with agents targeting other kinases represents a strategy to overcome resistance and enhance therapeutic efficacy. Resistance to FLT3 inhibitors can arise from the activation of alternative signaling pathways, such as the RAS/MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways. frontiersin.orgmdpi.com Therefore, simultaneous inhibition of these pathways along with FLT3 and/or JAK2 could prevent or overcome resistance.

Preclinical studies have explored combinations of FLT3 inhibitors with inhibitors of MEK, a key component of the MAPK pathway. This approach has shown promise in overcoming resistance-conferring FLT3 mutations. mdpi.comashpublications.orgnih.gov Inhibition of MEK has been shown to abrogate stromal-mediated resistance in vitro. ashpublications.org

CDK4/6 inhibitors have also been investigated in combination with FLT3 inhibitors. FLT3-mutated AML cell lines are particularly sensitive to CDK4/6 inhibition, and combining CDK4/6 inhibitors with FLT3 inhibitors can induce increased cytotoxicity and overcome drug resistance in AML. mdpi.combiorxiv.orgnih.gov Dual inhibitors targeting both FLT3 and CDK4/6 have been developed and are under investigation. mdpi.combiorxiv.orgnih.gov

Given that Jak2/flt3-IN-1 (tfa) inhibits both JAK2 and FLT3, combinations with inhibitors of pathways like MEK or CDK4/6 could be explored to address potential resistance mechanisms involving these pathways. Research has indicated that resistance to type-I FLT3 inhibitors can be driven by off-target activation of RAS-MAPK and JAK1/JAK2 signaling. ashpublications.org Conversely, resistance to type-II FLT3 inhibitors is often mediated by on-target mutations in the FLT3 kinase domain. ashpublications.org Combining inhibitors with different targets or binding modes may offer a way to circumvent these distinct resistance mechanisms.

Synergistic Effects with Agents Targeting Apoptosis (e.g., BCL2 inhibitors)

Upregulation of anti-apoptotic proteins, particularly members of the BCL2 family, is a significant mechanism of resistance to FLT3 inhibitors. nih.govmdpi.com AML cells can evade apoptosis induced by FLT3 inhibition by increasing the expression of anti-apoptotic proteins like BCL2. nih.govmdpi.com

Targeting BCL2 with selective inhibitors, such as venetoclax (B612062), has shown synergistic effects when combined with FLT3 inhibitors in preclinical models of FLT3-ITD-driven AML. researchgate.netwjgnet.commdpi.comiu.eduresearchgate.netnih.gov This combination can lead to enhanced apoptosis and reduced cell proliferation in FLT3-ITD cell lines and primary AML samples. researchgate.netresearchgate.net Venetoclax has also been shown to re-sensitize FLT3 TKI-resistant cells to treatment, potentially through the inhibition of the MAPK/ERK pathway. researchgate.net The combination of gilteritinib (a FLT3 inhibitor) and venetoclax has demonstrated synergistic effects in FLT3-ITD/D835 positive AML cells. iu.edu

The rationale for combining FLT3 and BCL2 inhibitors lies in simultaneously blocking pro-survival signals emanating from activated FLT3 and disrupting the anti-apoptotic machinery of the leukemia cells. While specific studies combining Jak2/flt3-IN-1 (tfa) with BCL2 inhibitors were not detailed in the search results, the general principle of combining FLT3 inhibition with BCL2 inhibition to overcome resistance through apoptosis targeting is well-supported. nih.govmdpi.comresearchgate.netwjgnet.commdpi.comiu.eduresearchgate.netnih.gov

Exploration of Combined Inhibition to Overcome Stromal Protection

The bone marrow microenvironment, including stromal cells, plays a crucial role in protecting leukemia cells from the effects of targeted therapies, including FLT3 inhibitors. nih.govmdpi.comnih.govresearchgate.net Stromal cells can secrete factors like FLT3 ligand (FL) and CXCL12, which activate pro-survival signaling pathways in AML cells, such as the ERK/MAPK pathway, thereby conferring resistance. mdpi.comashpublications.orgnih.govmdpi.comnewdrugapprovals.org

Strategies to overcome stromal protection involve disrupting the interactions between leukemia cells and the bone marrow microenvironment or inhibiting the downstream signaling pathways activated by stromal factors. Inhibition of MEK has been shown to abrogate stromal-mediated resistance. ashpublications.orgnih.gov Additionally, JAK inhibitors have demonstrated effectiveness in overriding stromal protection and potentiating the effects of FLT3 inhibitors in preclinical models. nih.govresearchgate.net This suggests that targeting JAK signaling can counteract the pro-survival signals provided by the stroma.

The dual JAK2/FLT3 inhibitory activity of Jak2/flt3-IN-1 (tfa) is particularly relevant in this context, as it directly targets two kinases implicated in both intrinsic leukemia cell survival and stromal-mediated protection. By inhibiting both FLT3 and JAK2, Jak2/flt3-IN-1 (tfa) may simultaneously reduce the leukemia cell's dependence on FLT3 signaling and interfere with JAK-STAT signaling pathways that can be activated by stromal factors. frontiersin.orgmdpi.comunimi.it Preclinical studies have shown that dual JAK2/FLT3 inhibitors were highly effective against FLT3 mutants, including those that confer resistance. nih.gov

Structure Activity Relationship Sar and Drug Design Considerations for Jak2/flt3 Inhibitors

Identification of Key Structural Motifs for Dual JAK2/FLT3 Inhibition

The design of dual JAK2/FLT3 inhibitors often revolves around a central scaffold that can effectively interact with the ATP-binding pocket of both kinases. Through extensive research, several key structural motifs have been identified as critical for achieving this dual activity.

One of the most explored scaffolds is the 2-aminopyrimidine (B69317) core. nih.govnih.gov This motif serves as a versatile hinge-binder, forming crucial hydrogen bonds with the backbone residues in the hinge region of both JAK2 and FLT3. The design process often involves modifying substituents at various positions of this pyrimidine (B1678525) ring to optimize interactions with different sub-pockets of the kinases, thereby modulating potency and selectivity. nih.gov

For instance, in a series of 2-aminopyrimidine derivatives, a 4-piperazinyl moiety was incorporated, which was found to be important for the dual inhibitory activity. nih.gov Further modifications on this piperazine (B1678402) ring and the 2-amino group allowed for fine-tuning of the molecule's properties.

Another important structural consideration is the ability of the inhibitor to interact with both the active ("DFG-in") and inactive ("DFG-out") conformations of the kinases. Type II inhibitors, which bind to the inactive DFG-out conformation, can offer advantages in terms of selectivity and the ability to overcome certain resistance mutations. ashpublications.orgnih.gov Structural modeling of compounds like pluripotin, a type II inhibitor, reveals that it selectively binds with the inactive conformations of FLT3 and JAK2. nih.govsemanticscholar.org This is achieved by structural elements that can access a hydrophobic pocket adjacent to the ATP-binding site, which is only accessible in the DFG-out state.

Optimization Strategies for Potency and Selectivity

Once a promising scaffold is identified, medicinal chemists employ various strategies to enhance the inhibitor's potency against JAK2 and FLT3 while maintaining or improving selectivity against other related kinases, such as JAK1 and JAK3. High selectivity is desirable to minimize off-target effects.

Jak2/flt3-IN-1 (tfa) itself demonstrates excellent potency with IC50 values of 0.7 nM for JAK2 and 4.0 nM for FLT3. glpbio.com Its selectivity over other JAK family members is also noteworthy, with IC50 values of 26 nM for JAK1 and 39 nM for JAK3. medchemexpress.comglpbio.com This indicates a 37-fold and 56-fold selectivity for JAK2 over JAK1 and JAK3, respectively. figshare.com

Optimization strategies often involve:

Structure-Based Drug Design (SBDD): Utilizing co-crystal structures of inhibitors bound to their target kinases (or homology models) to guide the design of new analogs. nih.govplos.org This allows for the rational introduction of functional groups that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific residues in the active site.

Systematic Modification of Substituents: In the development of 2-aminopyrimidine derivatives, researchers systematically altered the groups attached to the core scaffold. This led to the discovery that certain substitutions could significantly enhance potency. For example, compound 14l from one study showed IC50 values of 1.8 nM and 0.68 nM against JAK2 and FLT3, respectively. nih.gov Another compound, 11r , exhibited IC50 values of 2.01 nM for JAK2 and 0.51 nM for FLT3, alongside a high selectivity of 51.94-fold against JAK3. nih.gov

Table 1: Inhibitory Activity of Selected Dual JAK2/FLT3 Inhibitors

| Compound | JAK2 IC50 (nM) | FLT3 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK3/JAK2) |

|---|---|---|---|---|---|

| Jak2/flt3-IN-1 (tfa) | 0.7 glpbio.com | 4 glpbio.com | 26 glpbio.com | 39 glpbio.com | 55.7 |

| Compound 11r | 2.01 nih.gov | 0.51 nih.gov | - | 104.40 nih.gov | 51.9 |

Design Principles for Overcoming Specific Resistance Mutations

A major challenge in the clinical use of kinase inhibitors is the emergence of drug resistance, often driven by secondary mutations in the kinase domain or the activation of bypass signaling pathways. nih.govnih.gov A key advantage of dual JAK2/FLT3 inhibition is its potential to overcome resistance mechanisms associated with FLT3 inhibitors. nih.gov

Resistance to FLT3 inhibitors can arise from:

On-target mutations: Point mutations in the FLT3 kinase domain, such as those at the D835 residue or the gatekeeper residue (F691L), can prevent inhibitor binding. semanticscholar.orgmdpi.com

Activation of bypass pathways: Upregulation of parallel signaling pathways, notably the JAK/STAT pathway, can render cells less dependent on FLT3 signaling, thus conferring resistance to FLT3-specific inhibitors. researchgate.netallegheny.edu

Design principles to counteract these mechanisms include:

Dual Pathway Blockade: By simultaneously inhibiting both FLT3 and JAK2, dual inhibitors can preemptively block the primary resistance mechanism involving JAK/STAT activation. researchgate.netresearchgate.net This approach has been shown to be effective in vitro against cells that have developed resistance to FLT3-selective inhibitors. researchgate.net

Development of Type II Inhibitors: Inhibitors that bind to the inactive "DFG-out" conformation of the kinase can often evade resistance mutations that affect the ATP-binding pocket in its active state. ashpublications.org The compound SAR302503, a type I inhibitor, was shown to be effective against FLT3-ITD variants resistant to other inhibitors like AC220 (quizartinib). ashpublications.org The polypharmacological agent pluripotin, a type II inhibitor, demonstrated potent activity against the challenging F691L gatekeeper mutation. nih.govsemanticscholar.org

Targeted Polypharmacology: A rational approach involves designing single molecules that can inhibit multiple key signaling nodes responsible for adaptive resistance. nih.govnih.gov This strategy aims to provide a more durable response than combinations of separate drugs by targeting FLT3, JAK2, and other escape pathways simultaneously. nih.gov

Exploration of Novel Scaffolds for Improved Kinase Selectivity and Druggability

While 2-aminopyrimidine is a well-established scaffold, the search for novel chemical structures continues in order to discover inhibitors with improved properties, such as enhanced selectivity, better pharmacokinetic profiles, and the ability to overcome a broader range of resistance mutations. biorxiv.org

Recent research has explored a variety of new scaffolds:

Indole-based Motifs: Indole-containing compounds have emerged as privileged scaffolds in kinase inhibitor design. nih.gov Several approved or clinical-stage kinase inhibitors feature an indole (B1671886) core. This scaffold's versatility allows for modifications that can be tailored to achieve high potency and selectivity for FLT3. nih.gov

Oxazol-2-amine Derivatives: In one study, a series of oxazol-2-amine derivatives were synthesized and evaluated as novel FLT3 inhibitors. The lead compound from this series demonstrated potent anti-leukemic effects in both in vitro and in vivo models. mdpi.com

PROTAC Degraders: An emerging strategy is the development of PROteolysis TArgeting Chimeras (PROTACs). One study reported a dual BET-kinase PROTAC that efficiently degraded FLT3, JAK2, and BRD4 proteins, representing a novel approach to overcome resistance by eliminating the target proteins entirely rather than just inhibiting their activity. acs.org